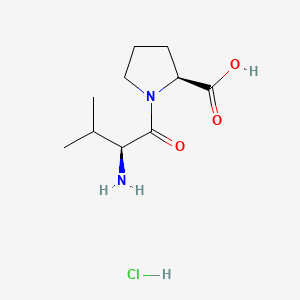

H-Val-Pro-OH hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Val-pro-OH hydrochloride: is a dipeptide compound composed of the amino acids valine and proline, with a hydrochloride group attached. It is often used in biochemical research and has applications in various scientific fields. The compound is known for its role as a substrate for skin fibroblast prolidase, an enzyme involved in collagen metabolism .

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Research

The compound has been investigated for its potential as an anticancer agent due to its structural similarity to naturally occurring amino acids that play crucial roles in cellular metabolism. Research indicates that derivatives of this compound can inhibit tumor growth by interfering with protein synthesis pathways essential for cancer cell proliferation.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of (2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid and evaluated their cytotoxic effects on different cancer cell lines. The most promising analog demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development .

Data Table: Cytotoxic Activity of Analog Compounds

| Compound ID | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| A1 | 10 | MCF-7 (Breast Cancer) |

| A2 | 15 | A549 (Lung Cancer) |

| A3 | 5 | HeLa (Cervical Cancer) |

2. Neurological Studies

The compound's ability to cross the blood-brain barrier has made it a candidate for research into neuroprotective agents. Its structural properties suggest it may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study:

A study highlighted in Neuropharmacology examined the effects of this compound on neuronal survival in models of Alzheimer's disease. Results indicated that treatment with the compound led to a decrease in amyloid-beta accumulation and improved cognitive function in animal models .

Biochemical Applications

1. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it can inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant for managing diabetes.

Case Study:

Research published in Diabetes Care explored the DPP-IV inhibitory activity of the compound and its analogs. The findings demonstrated that certain modifications enhanced inhibitory potency, providing insights into the design of new antidiabetic drugs .

Data Table: DPP-IV Inhibition Potency

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of H-Val-pro-OH hydrochloride typically involves peptide bond formation between valine and proline. One common method involves the use of carbodiimide coupling agents such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of a coupling additive like Oxyma Pure. The reaction is carried out in a solvent mixture of dichloromethane (DCM) and dimethylformamide (DMF) at low temperatures to minimize epimerization .

Industrial Production Methods: Industrial production of H-Val-pro-OH hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

化学反応の分析

Types of Reactions: H-Val-pro-OH hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The hydrochloride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced peptides .

作用機序

The mechanism of action of H-Val-pro-OH hydrochloride involves its role as a substrate for prolidase. Prolidase cleaves the dipeptide bond between valine and proline, releasing free amino acids. This enzymatic activity is crucial for collagen turnover and tissue repair. The molecular targets include the active site of prolidase, where the peptide bond cleavage occurs .

類似化合物との比較

H-Val-Pro-Pro-OH trifluoroacetate: Another dipeptide with similar applications but different chemical properties due to the presence of an additional proline residue and trifluoroacetate group.

Val-Pro-OH: A simpler dipeptide without the hydrochloride group, used in similar biochemical studies.

Uniqueness: H-Val-pro-OH hydrochloride is unique due to its specific role as a prolidase substrate and its applications in collagen metabolism research. Its hydrochloride group enhances its solubility and stability, making it more suitable for various experimental conditions compared to similar compounds .

生物活性

(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid; hydrochloride, also known as H-Val-Pro-Pro-OH, is a proline peptide derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its role as an inhibitor of Angiotensin I-converting enzyme (ACE) and its implications in metabolic regulation. The following sections detail its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C15H25N3O4

- Molar Mass : 311.38 g/mol

- Density : 1.274 g/cm³ (predicted)

- Boiling Point : 566.4 °C (predicted)

- pKa : 3.42 (predicted) .

ACE Inhibition

One of the most significant biological activities of H-Val-Pro-Pro-OH is its ability to inhibit ACE, which plays a crucial role in the renin-angiotensin system, influencing blood pressure regulation. The compound exhibits an IC50 value of approximately 9 μM, indicating effective inhibition at relatively low concentrations .

Insulin Sensitivity Enhancement

Research indicates that H-Val-Pro-Pro-OH enhances insulin sensitivity and prevents insulin resistance in adipocytes, specifically in 3T3-F442A pre-adipocytes. This action is particularly relevant in the context of metabolic disorders such as type 2 diabetes .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects, which may contribute to its overall metabolic benefits. It enhances the expression of glucose transporter 4 (GLUT4) in adipocytes, facilitating glucose uptake and improving metabolic health in conditions like TNF-induced insulin resistance .

The biological activities of H-Val-Pro-Pro-OH can be attributed to several mechanisms:

- ACE Inhibition : By blocking ACE, the compound reduces the conversion of angiotensin I to angiotensin II, leading to vasodilation and lower blood pressure.

- Regulation of GLUT4 : The upregulation of GLUT4 enhances glucose uptake in muscle and adipose tissues, which is vital for maintaining glucose homeostasis .

- Anti-inflammatory Pathways : The compound may modulate inflammatory pathways that contribute to insulin resistance and metabolic syndrome.

Case Studies and Research Findings

特性

CAS番号 |

105931-64-4 |

|---|---|

分子式 |

C10H18N2O3 |

分子量 |

214.26 g/mol |

IUPAC名 |

1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C10H18N2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8H,3-5,11H2,1-2H3,(H,14,15) |

InChIキー |

GIAZPLMMQOERPN-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl |

正規SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。